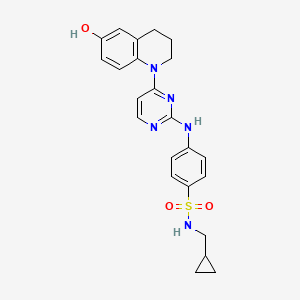
Rebastinib tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rebastinib tosylate is an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity. It binds to and inhibits the Bcr-Abl fusion oncoprotein, as well as Src family kinases such as LYN, HCK, and FGR, and receptor tyrosine kinases TIE-2 and VEGFR-2 . This compound is particularly noted for its potential activity against T315I Bcr-Abl gatekeeper mutant kinases .
Preparation Methods
Rebastinib tosylate is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Rebastinib tosylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Rebastinib tosylate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Medicine: Explored for its potential in treating various cancers, including chronic myeloid leukemia and breast cancer
Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery.
Mechanism of Action
Rebastinib tosylate exerts its effects by inhibiting multiple tyrosine kinases. It binds to the Bcr-Abl fusion oncoprotein, preventing its activation and subsequent signaling. Additionally, it inhibits Src family kinases and receptor tyrosine kinases TIE-2 and VEGFR-2, which are involved in angiogenesis and cellular responses . The inhibition of these kinases disrupts critical pathways in cancer cell proliferation and survival .
Comparison with Similar Compounds
Rebastinib tosylate is unique due to its broad spectrum of kinase inhibition and its potential activity against T315I Bcr-Abl mutant kinases. Similar compounds include:
Imatinib: Another Bcr-Abl inhibitor, but with less activity against T315I mutants.
Dasatinib: Inhibits Bcr-Abl and Src family kinases but has different specificity and potency profiles.
Nilotinib: Targets Bcr-Abl with higher specificity but limited activity against certain mutants.
This compound stands out due to its ability to inhibit multiple kinases and its potential efficacy against resistant cancer mutations .
Properties
CAS No. |
1033893-29-6 |
|---|---|
Molecular Formula |
C37H36FN7O6S |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10) |
InChI Key |
ARPBZBAWXAVDCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rebastinib Tosylate; DCC-2036; DP-1919; DP 1919TO; DCC 2036; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)








![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)



